molecular formula C13H27NS B13254623 N-(2-ethylhexyl)thian-4-amine

N-(2-ethylhexyl)thian-4-amine

Cat. No.: B13254623
M. Wt: 229.43 g/mol
InChI Key: RBDBDLWXDNIHKR-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature of N-(2-ethylhexyl)thian-4-amine

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(2R)-2-ethylhexyl]thian-4-amine , reflecting its stereochemical configuration at the chiral center of the 2-ethylhexyl substituent. The thian ring (a six-membered saturated heterocycle containing one sulfur atom) is numbered such that the amine group occupies position 4. The 2-ethylhexyl group—a branched alkyl chain with an ethyl substituent at the second carbon of a hexyl backbone—is attached to the nitrogen atom.

The structural formula can be represented as:

  • Thian ring : A cyclohexane analog with a sulfur atom replacing one carbon.
  • Amine substituent : A nitrogen atom bonded to the 2-ethylhexyl group (CH(CH2CH3)(CH2)3CH2CH2).

The stereochemistry of the 2-ethylhexyl moiety is specified as (2R) in the IUPAC name, though commercial sources often omit stereochemical descriptors unless explicitly resolved.

Systematic Chemical Identifiers

The compound is uniquely identified by the following systematic identifiers:

Identifier Type Value Source
CAS Registry Number 1153348-60-7
PubChem CID 93034028
InChIKey RBDBDLWXDNIHKR-GFCCVEGCSA-N
SMILES CCCCCC@@HCNC1CCSCC1

The InChIKey serves as a standardized hash for rapid database searches, while the SMILES notation encodes molecular structure, including stereochemical details (denoted by @@ for the R configuration).

Molecular Formula and Weight Calculations

The molecular formula C13H27NS indicates 13 carbon, 27 hydrogen, 1 nitrogen, and 1 sulfur atom. The molecular weight is calculated as:

$$
\text{MW} = (13 \times 12.01) + (27 \times 1.008) + (14.01) + (32.07) = 229.43 \, \text{g/mol}
$$

This matches the computed value provided by PubChem and commercial databases.

Table 1: Atomic Composition Breakdown
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 13 12.01 156.13
Hydrogen 27 1.008 27.22
Nitrogen 1 14.01 14.01
Sulfur 1 32.07 32.07
Total 229.43

The molecular weight is critical for stoichiometric calculations in synthetic applications.

Properties

Molecular Formula

C13H27NS

Molecular Weight

229.43 g/mol

IUPAC Name

N-(2-ethylhexyl)thian-4-amine

InChI

InChI=1S/C13H27NS/c1-3-5-6-12(4-2)11-14-13-7-9-15-10-8-13/h12-14H,3-11H2,1-2H3

InChI Key

RBDBDLWXDNIHKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)thian-4-amine typically involves the reaction of thian-4-amine with 2-ethylhexyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylhexyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-ethylhexyl)thian-4-amine is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between N-(2-ethylhexyl)thian-4-amine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Reported Applications
This compound* C₁₃H₂₇NS ~229.43 (estimated) 2-ethylhexyl on thian-4-amine Thian ring, tertiary amine Pharmaceutical intermediates (inferred)
N-(6-methylheptan-2-yl)thian-4-amine C₁₃H₂₇NS 229.43 6-methylheptan-2-yl on thian-4-amine Thian ring, tertiary amine Discontinued; lab use (exact use unspecified)
N-(3-bromo-4-fluorophenyl)thian-4-amine C₁₁H₁₃BrFNS 290.20 3-bromo-4-fluorophenyl on thian-4-amine Thian ring, aryl halides High-purity API intermediate
2-Ethylhexyl chloroformate C₉H₁₅ClO₂ 190.67 2-ethylhexyl group, chloroformate Ester, acyl chloride Industrial reagent (toxicant)

Biological Activity

N-(2-ethylhexyl)thian-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that contain a thian ring, which is a sulfur-containing heterocycle. The presence of the 2-ethylhexyl group may influence its lipophilicity and biological interactions.

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic processes. For instance, studies have shown that thian derivatives can exhibit inhibitory effects on certain enzymes related to cancer progression and inflammation.

Antitumor Activity

This compound has been evaluated for its potential antitumor properties. A study demonstrated that thian derivatives could inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. The inhibition of IDO leads to enhanced T-cell responses against tumors, suggesting a mechanism through which this compound may exert antitumor effects .

In Vivo Studies

In vivo evaluations in animal models have shown that thian derivatives can exhibit low toxicity while providing significant therapeutic effects. For instance, a compound structurally related to this compound demonstrated potent antitumor efficacy with minimal adverse effects on vital organs in treated mice .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and anti-inflammatory properties of thian-based compounds. These studies typically involve various cancer cell lines and primary cells exposed to different concentrations of the compound over specified timeframes. Results often indicate dose-dependent responses with significant inhibition of cell proliferation at higher concentrations.

Summary of Findings

Activity Effect Reference
AntitumorInhibits IDO activity, enhances T-cell response
Neurodevelopmental ToxicityPotential oxidative stress implications
CytotoxicityDose-dependent inhibition in cancer cell lines

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